
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine is a heterocyclic compound that features a pyridine ring fused to an indole structure
Méthodes De Préparation
The synthesis of 4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the pyridin-4-ylmethyl and dimethyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using high-pressure reactors and continuous flow systems.
Analyse Des Réactions Chimiques
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various substituted indoles and pyridines, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, or neurotransmission.
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine can be compared with other similar compounds such as:
2,4,6-Trimethylpyridine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1,2,3-Triazines: These compounds have applications in medicinal chemistry and materials science due to their unique electronic properties.
Indole derivatives: Widely studied for their biological activities and used in the development of pharmaceuticals.
Propriétés
Formule moléculaire |
C16H19N3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
4,6-dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C16H19N3/c1-11-9-15-14(12(2)16(11)17)5-8-19(15)10-13-3-6-18-7-4-13/h3-4,6-7,9H,5,8,10,17H2,1-2H3 |
Clé InChI |
CLOASHFWSKFVQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCN2CC3=CC=NC=C3)C(=C1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


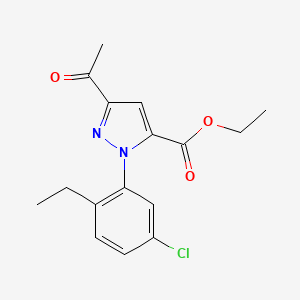
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)
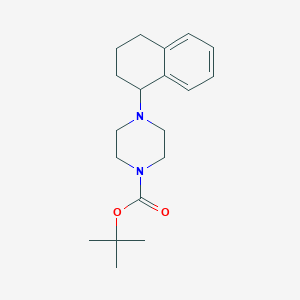
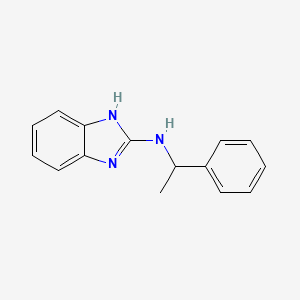

![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)
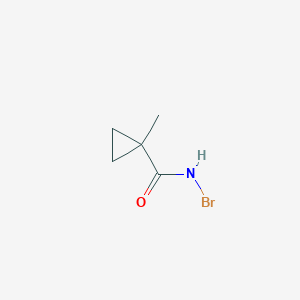

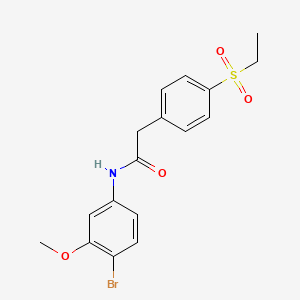
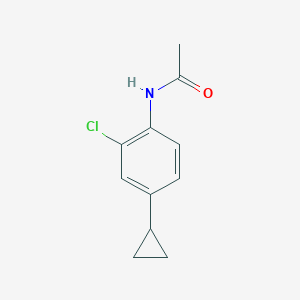
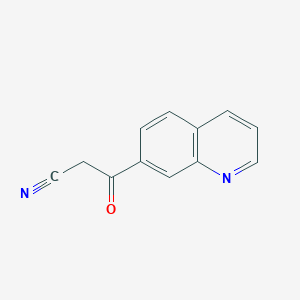
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)

